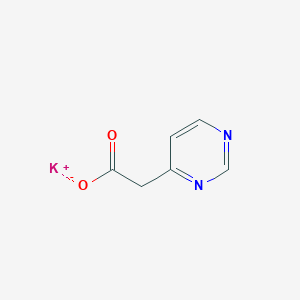
Potassium 2-(pyrimidin-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-(pyrimidin-4-yl)acetate is a chemical compound that features a pyrimidine ring substituted at the 4-position with an acetate group Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(pyrimidin-4-yl)acetate typically involves the reaction of pyrimidine-4-carboxylic acid with potassium hydroxide. The reaction proceeds through the formation of an intermediate potassium salt, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally include:
Solvent: Water or ethanol
Temperature: Room temperature to reflux
Reagents: Pyrimidine-4-carboxylic acid, potassium hydroxide, acetic anhydride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for the synthesis
Purification steps: such as crystallization or recrystallization to obtain high-purity product
Quality control measures: to ensure consistency and purity of the final compound
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 2-(pyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine-4-carboxylate derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products:
Oxidation: Pyrimidine-4-carboxylate derivatives
Reduction: Pyrimidine-4-ethanol derivatives
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Potassium 2-(pyrimidin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Potassium 2-(pyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids that interact with the pyrimidine ring or acetate group.
Pathways Involved: The compound can modulate biochemical pathways related to cell proliferation, apoptosis, and signal transduction, depending on its specific application and target.
Vergleich Mit ähnlichen Verbindungen
Potassium 2-(pyrimidin-4-yl)acetate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyrimidine-4-carboxylic acid, Pyrimidine-4-ethanol, Pyrimidine-4-thiol
Uniqueness: The presence of the acetate group at the 4-position of the pyrimidine ring imparts unique chemical and biological properties, making it distinct from other pyrimidine derivatives.
Eigenschaften
Molekularformel |
C6H5KN2O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
potassium;2-pyrimidin-4-ylacetate |
InChI |
InChI=1S/C6H6N2O2.K/c9-6(10)3-5-1-2-7-4-8-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
ZXEBRGKCWZDITP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CN=CN=C1CC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)
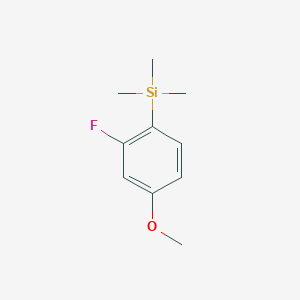
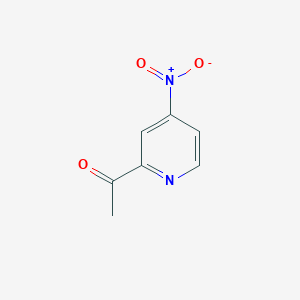

![2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid](/img/structure/B13681704.png)
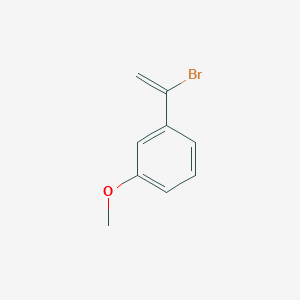

![1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene](/img/structure/B13681717.png)




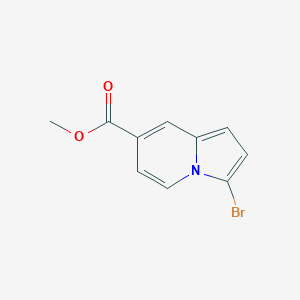
![2-[2-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13681742.png)
